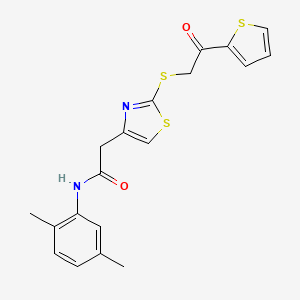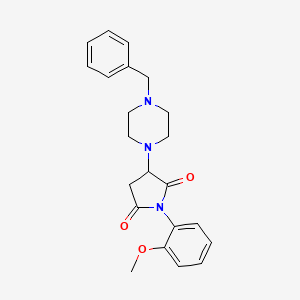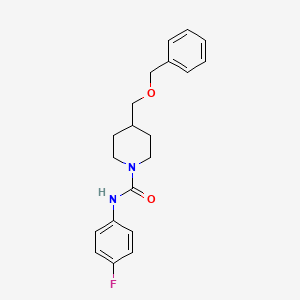
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide, also known as BFP, is a novel compound that has been synthesized for scientific research purposes. BFP is a piperidine derivative that has shown potential in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
作用機序
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide acts as a selective dopamine D3 receptor antagonist, which means it can block the binding of dopamine to these receptors. Dopamine is a neurotransmitter that plays a crucial role in various physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can modulate the activity of dopamine in the brain and affect these processes.
Biochemical and Physiological Effects:
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown various biochemical and physiological effects in animal models and cell cultures. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can reduce the locomotor activity of animals and induce catalepsy, which is a state of reduced responsiveness to external stimuli. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can also affect the release of dopamine and other neurotransmitters in the brain, leading to changes in behavior and cognition.
実験室実験の利点と制限
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and potency for dopamine D3 receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide also has some limitations, including its limited solubility in water and some organic solvents, its susceptibility to degradation under certain conditions, and its high cost.
将来の方向性
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has shown promising results in various scientific research fields, and there are several future directions for its development and application. One possible direction is to use 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide as a tool to study the role of dopamine D3 receptors in different neurological disorders, including addiction and schizophrenia. Another direction is to develop new derivatives of 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide with improved pharmacological properties, such as higher selectivity and lower toxicity. Finally, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can also be used as a starting point for the development of new drugs for the treatment of various disorders that involve dopamine D3 receptors.
合成法
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can be synthesized using a multistep synthetic route starting with commercially available 4-fluoroaniline. The synthesis involves several chemical reactions, including N-alkylation, O-benzylation, and piperidine ring closure. The final product is obtained as a white solid with high purity and yield.
科学的研究の応用
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been extensively studied for its potential in various scientific research fields. In neuroscience, 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has been used as a tool to study the role of dopamine receptors in the brain. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide can selectively bind to dopamine D3 receptors, which are implicated in various neurological disorders, including addiction, schizophrenia, and Parkinson's disease. 4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide has also been used in pharmacology to study the effects of dopamine agonists and antagonists on different physiological processes.
特性
IUPAC Name |
N-(4-fluorophenyl)-4-(phenylmethoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c21-18-6-8-19(9-7-18)22-20(24)23-12-10-17(11-13-23)15-25-14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECXTYZHYYZXBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((benzyloxy)methyl)-N-(4-fluorophenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)
![1-(3-{4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl}-3-oxopropyl)-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
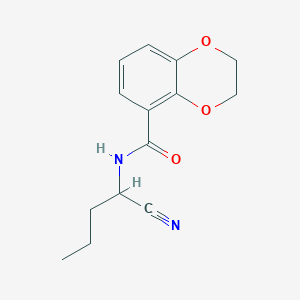

![8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388090.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2388094.png)
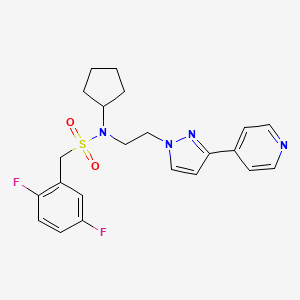
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2388099.png)
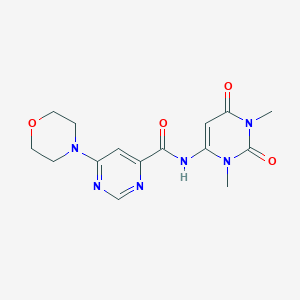
![ethyl 1-{2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2388103.png)
![N-(4-chloro-2-fluorophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2388105.png)
